Kasugamycin

Vue d'ensemble

Description

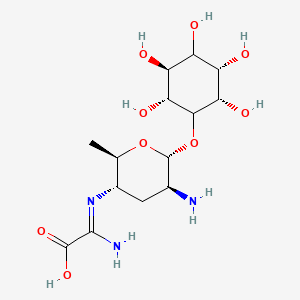

La kasugamycine est un antibiotique aminoglycoside qui a été initialement isolé en 1965 à partir de la bactérie Streptomyces kasugaensis, trouvée près du sanctuaire Kasuga à Nara, au Japon . Elle est connue pour sa capacité à inhiber la croissance des bactéries et des champignons, en particulier le champignon responsable de la brûlure du riz, ce qui en fait un antibiotique agricole précieux . La kasugamycine a une formule chimique de C14H25N3O9 et est une substance blanche et cristalline .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La kasugamycine est généralement produite par fermentation en utilisant Streptomyces kasugaensis. La voie biosynthétique implique plusieurs étapes enzymatiques, notamment la conversion de l'UDP-GlcNAc en UDP-ManNAc par l'enzyme KasQ . La préparation de la kasugamycine peut également impliquer l'utilisation de nanoconjugués, où la kasugamycine est liée à une matrice de silice aminée modifiée par une liaison amide, ce qui permet une libération contrôlée et une durée prolongée .

Méthodes de production industrielle

La production industrielle de la kasugamycine implique des processus de fermentation à grande échelle. Le bouillon de fermentation est soumis à diverses étapes de purification, notamment la filtration, l'extraction et la cristallisation, pour obtenir de la kasugamycine pure . L'utilisation de formulations à libération contrôlée, telles que les nanosphères conjuguées à la kasuga-silice, a été explorée pour améliorer la stabilité et l'efficacité de la kasugamycine .

Analyse Des Réactions Chimiques

Types de réactions

La kasugamycine subit plusieurs types de réactions chimiques, notamment l'acétylation et l'épimérisation. L'enzyme KasF agit comme une acétyltransférase, inactivant la kasugamycine en la convertissant en 2-N'-acétyl kasugamycine .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de la kasugamycine comprennent l'UDP-GlcNAc, l'UDP-ManNAc et diverses acétyltransférases . Les réactions se produisent généralement dans des conditions douces, avec des enzymes spécifiques catalysant les transformations.

Principaux produits

Les principaux produits formés à partir des réactions chimiques de la kasugamycine comprennent la 2-N'-acétyl kasugamycine et d'autres formes modifiées qui résultent de l'acétylation et de l'épimérisation .

Applications de la recherche scientifique

La kasugamycine a un large éventail d'applications de recherche scientifique :

Agriculture : Elle est largement utilisée pour lutter contre les maladies des plantes, telles que la brûlure du riz, les taches foliaires et le feu bactérien

Microbiologie : La kasugamycine est utilisée pour étudier la synthèse des protéines bactériennes et les mécanismes de résistance aux antibiotiques.

Mécanisme d'action

La kasugamycine inhibe la synthèse des protéines en ciblant le ribosome, en interférant spécifiquement avec l'étape d'initiation de la traduction . Elle entre en compétition avec l'ARNt initiateur et induit la dissociation du fMet-tRNA lié au site P de la sous-unité 30S, empêchant ainsi la formation de ribosomes fonctionnels . La kasugamycine inhibe spécifiquement l'initiation de la traduction de l'ARNm canonique mais pas de l'ARNm sans leader .

Applications De Recherche Scientifique

Kasugamycin has a wide range of scientific research applications:

Mécanisme D'action

Kasugamycin inhibits protein synthesis by targeting the ribosome, specifically interfering with the initiation step of translation . It competes with initiator transfer RNA and induces the dissociation of P-site-bound fMet-tRNA from the 30S subunit, thereby preventing the formation of functional ribosomes . This compound specifically inhibits the translation initiation of canonical mRNA but not leaderless mRNA .

Comparaison Avec Des Composés Similaires

La kasugamycine est similaire à d'autres antibiotiques aminoglycosides, tels que la streptomycine, la kanamycine et la gentamicine . Elle est unique dans sa capacité à inhiber la croissance des bactéries et des champignons, en particulier le champignon responsable de la brûlure du riz . Contrairement aux autres aminoglycosides, la kasugamycine ne provoque pas de codage erroné pendant la synthèse des protéines, ce qui en fait un outil précieux pour étudier l'initiation de la traduction .

Liste des composés similaires

- Streptomycine

- Kanamycine

- Gentamicine

- Néomycine

Les propriétés uniques de la kasugamycine et son activité à large spectre en font un composé précieux dans la recherche agricole et scientifique.

Activité Biologique

Kasugamycin is an aminoglycoside antibiotic primarily known for its role in agriculture and medicine, particularly for its efficacy against various microbial pathogens. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on specific enzymes, and its potential applications in treating bacterial infections.

This compound exerts its antibacterial effects by binding to the 30S subunit of the ribosome, interfering with the interaction between mRNA and tRNA during protein synthesis. This inhibition leads to the prevention of translation initiation, ultimately resulting in bacterial cell death. The compound has been shown to act as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, which are critical enzymes in various organisms, including bacteria, insects, and humans .

Inhibitory Activity Against Chitinases

Recent studies have demonstrated that this compound effectively inhibits GH18 chitinases through specific interactions at the substrate-binding cleft. The binding affinity of this compound varies among different chitinases, with equilibrium dissociation constant () values ranging from 0.92 to 34.11 μM . The following table summarizes the inhibitory activities and binding affinities of this compound against various GH18 chitinases:

| Enzyme Type | Organism | (μM) | (μM) |

|---|---|---|---|

| GH18 Chitinase 1 | Bacterium | 1.5 | 0.92 |

| GH18 Chitinase 2 | Insect | 10.0 | 15.5 |

| GH18 Chitinase 3 | Human | 34.11 | 34.11 |

This compound and Mycobacterium tuberculosis

This compound has shown significant potential in enhancing the efficacy of rifampicin against Mycobacterium tuberculosis. Research indicates that this compound can reduce mistranslation in bacteria by targeting the indirect tRNA-aminoacylation pathway, which is crucial for protein synthesis . This effect not only increases susceptibility to rifampicin but also limits the emergence of antibiotic resistance during treatment. In murine models, this compound demonstrated the ability to restrict the growth of M. tuberculosis, suggesting its potential as a therapeutic agent in tuberculosis management .

Case Studies and Clinical Applications

- Fire Blight Suppression : this compound has been evaluated as part of an integrated strategy for controlling fire blight in apple and pear orchards. Field trials have shown that it effectively suppresses the disease caused by Erwinia amylovora, highlighting its agricultural significance .

- In Vitro Antibacterial Activity : Preliminary studies have indicated that this compound possesses significant antibacterial activity against a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that this compound could be a valuable addition to antibiotic regimens for treating resistant bacterial infections .

Propriétés

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTHJAPFENJVNC-UQTMRZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Kasugamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 234-260-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040374 | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

<1.3X10-4 mm Hg at 25 °C | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media., ... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic). | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6980-18-3, 11030-24-3 | |

| Record name | Kasugamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 234-260-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KASUGAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C (dec) | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.